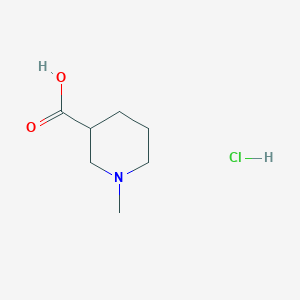

1-Methylpiperidine-3-carboxylic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methylpiperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-8-4-2-3-6(5-8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNAYYMTACPBTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40501006 | |

| Record name | 1-Methylpiperidine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19999-64-5 | |

| Record name | 1-Methylpiperidine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methylpiperidine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methylpiperidine-3-carboxylic acid hydrochloride: From Natural Metabolite to Synthetic Building Block

This guide provides a comprehensive overview of 1-Methylpiperidine-3-carboxylic acid hydrochloride, a heterocyclic compound situated at the crossroads of natural product chemistry and modern drug discovery. Rather than a singular moment of discovery, its history is intertwined with the study of globally significant alkaloids and the systematic exploration of piperidine scaffolds in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this compound's origins, synthesis, and applications.

Introduction: A Tale of Two Molecules

The story of this compound is inseparable from two parent compounds: Arecoline , a psychoactive alkaloid from the areca nut, and Nipecotic acid , a potent inhibitor of γ-aminobutyric acid (GABA) uptake.

-

Arecoline (Methyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate) : Isolated in 1888, arecoline is a major alkaloid of the areca (betel) nut, consumed by hundreds of millions worldwide.[1] Its profound physiological effects spurred extensive chemical and metabolic investigation throughout the 20th century.

-

Nipecotic Acid (Piperidine-3-carboxylic acid) : This compound is a well-established tool in neuroscience research for its ability to inhibit GABA transporters (GATs).[2] Its simple piperidine scaffold has been a foundational template for the development of numerous central nervous system (CNS) agents.

1-Methylpiperidine-3-carboxylic acid, also known as N-methylnipecotic acid, is the saturated and demethylated (at the ester) analogue of arecoline. Its hydrochloride salt is the stable, crystalline form commonly used in synthesis.[3] The discovery and history of this compound can be understood through two parallel pathways: its identification as a key metabolite of arecoline and its logical synthesis as a derivative of nipecotic acid.

The "Discovery": A Convergence of Metabolism and Synthesis

A specific "discovery" paper for this compound is not prominent in the historical record. Its emergence is more accurately described as a logical consequence of advancements in alkaloid chemistry and metabolic science.

Identification as a Major Metabolite of Arecoline

Early studies on the fate of arecoline in the body focused on the hydrolysis of its methyl ester to arecaidine. However, with the advent of more sophisticated analytical techniques, a fuller picture of its metabolism emerged. A pivotal 2006 metabolomic study in mice identified N-methylnipecotic acid as a major metabolite of both arecoline and arecaidine .[3] This discovery was significant, as it revealed that the reduction of the carbon-carbon double bond in the piperidine ring was a primary metabolic pathway.[3] This finding established the compound's natural relevance and provided a biological impetus for its study.

The metabolic conversion from arecoline to N-methylnipecotic acid is a critical detoxification pathway, transforming the biologically active unsaturated ester into a more saturated carboxylic acid.

Caption: Metabolic pathway from Arecoline to 1-Methylpiperidine-3-carboxylic acid.

A Logical Target in Synthetic Chemistry

The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals.[4] Given the known biological activity of nipecotic acid, its N-methylation was a logical step for medicinal chemists exploring structure-activity relationships (SAR). N-methylation is a common strategy to:

-

Increase basicity and alter ionization at physiological pH.

-

Modify lipophilicity, potentially improving blood-brain barrier penetration.[2]

-

Explore interactions with receptor binding pockets.

Therefore, the synthesis of 1-Methylpiperidine-3-carboxylic acid would have been a straightforward objective for chemists working on GABA uptake inhibitors or other CNS targets long before its definitive identification as a metabolite. The conversion to the hydrochloride salt is a standard, final step in organic synthesis to produce a stable, weighable, and water-soluble solid from a basic amine compound.

Physicochemical Properties

The hydrochloride salt form provides stability and enhances the solubility of the compound in aqueous media, which is advantageous for both storage and subsequent chemical reactions.

| Property | Value | Source |

| CAS Number | 19999-64-5 | [5] |

| Molecular Formula | C₇H₁₄ClNO₂ | [5] |

| Molecular Weight | 179.64 g/mol | [5] |

| IUPAC Name | 1-methylpiperidine-3-carboxylic acid;hydrochloride | [5] |

| Appearance | Solid | |

| Parent Compound (Free Base) | 1-Methylpiperidine-3-carboxylic acid (CAS 5657-70-5) | [6] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved via the N-methylation of a nipecotic acid derivative, followed by hydrolysis and salt formation. The following protocol is a representative synthesis based on established chemical principles.

Causality in Experimental Design

The chosen synthetic route involves three key stages, each with a specific chemical rationale:

-

Esterification of Nipecotic Acid: The carboxylic acid group of the starting material, nipecotic acid, is protected as an ester (e.g., a methyl or ethyl ester). This is crucial because the subsequent N-methylation step uses a base that would otherwise deprotonate the carboxylic acid, preventing the desired reaction on the nitrogen atom.

-

N-Methylation: The secondary amine of the nipecotate ester is methylated. The Eschweiler-Clarke reaction (using formic acid and formaldehyde) is a classic and effective method for this transformation, yielding the tertiary amine with high selectivity.

-

Hydrolysis and Salt Formation: The ester is hydrolyzed back to a carboxylic acid under acidic conditions. The use of hydrochloric acid for this step conveniently serves a dual purpose: it catalyzes the hydrolysis and, upon workup and solvent removal, forms the desired hydrochloride salt of the final product.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from Ethyl Nipecotate.

Materials:

-

Ethyl nipecotate (Ethyl piperidine-3-carboxylate)

-

Formaldehyde (37% solution in water)

-

Formic acid (88%)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware and equipment

Procedure:

Step 1: N-Methylation of Ethyl Nipecotate to form Ethyl 1-Methylnipecotate

-

To a 250 mL round-bottom flask, add ethyl nipecotate (15.7 g, 0.1 mol).

-

Add formic acid (10.4 g, 0.2 mol) to the flask with stirring.

-

Slowly add formaldehyde solution (9.0 g of 37% solution, 0.11 mol) to the mixture. The addition should be controlled to manage the effervescence (CO₂ evolution).

-

Once the addition is complete, fit the flask with a reflux condenser and heat the mixture in a water bath at 90-100°C for 8 hours. The reaction progress can be monitored by TLC.

-

After cooling to room temperature, make the reaction mixture alkaline (pH ~9-10) by the careful addition of a saturated sodium carbonate solution.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield crude ethyl 1-methylnipecotate as an oil.

Step 2: Hydrolysis and Salt Formation

-

To the crude ethyl 1-methylnipecotate from the previous step, add 100 mL of 6M hydrochloric acid.

-

Heat the mixture to reflux for 6 hours to ensure complete hydrolysis of the ester.

-

After cooling, concentrate the solution under reduced pressure to remove water and excess HCl. This will yield a solid or thick oil.

-

To induce crystallization, add a small amount of cold ethanol or isopropanol and triturate the solid.

-

Collect the white crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven.

Self-Validation: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to literature values.

Applications in Drug Discovery and Research

This compound is not typically an active pharmaceutical ingredient itself. Instead, its value lies in its role as a versatile scaffold and synthetic intermediate . Its structure provides a privileged platform for building more complex molecules with potential therapeutic applications.

-

CNS Agents: As a derivative of nipecotic acid, it is a common starting point for novel GABA uptake inhibitors. The carboxylic acid group provides a handle for amide bond formation, allowing for the attachment of various lipophilic side chains to improve potency and pharmacokinetic properties.[2][7]

-

Enzyme Inhibitors: The piperidine ring can serve as a rigid scaffold to orient functional groups for optimal binding to enzyme active sites. It has been used in the development of inhibitors for targets such as Factor Xa and bromodomains.[8]

-

Alkaloid Analogs: Its structural relationship to arecoline makes it a useful building block for creating simplified analogs to study the pharmacology of muscarinic and nicotinic receptors.

Conclusion

The history of this compound is a compelling example of how chemical knowledge evolves. It did not appear from a single, isolated discovery but emerged organically from the rich fields of natural product chemistry and synthetic medicinal chemistry. Initially understood as a logical synthetic derivative of the neuropharmacologically important nipecotic acid, its identity was later solidified as a key metabolite of the ancient alkaloid arecoline. Today, it serves as a valuable and commercially available building block, enabling researchers to construct novel and complex molecules in the ongoing quest for new therapeutics. Its journey from a constituent of a chewed nut to a reagent in a chemist's flask underscores the vital and synergistic relationship between the study of nature and the art of chemical synthesis.

References

-

Giri, S., Idle, J. R., Chen, C., Zabriskie, T. M., Krausz, K. W., & Gonzalez, F. J. (2006). A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Aracaidine in the Mouse. Chemical Research in Toxicology, 19(6), 818–827. [Link]

- Taylor & Francis. (n.d.). Arecoline – Knowledge and References.

- Sharan, S., et al. (Date). Study of salivary arecoline in areca nut chewers. Journal of Oral and Maxillofacial Pathology.

- ResearchGate. (n.d.). Summarizes the biological effects of the metabolites of arecoline.

- MDPI. (n.d.). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives.

-

Wikipedia. (n.d.). Arecoline. Retrieved from [Link]

-

MDPI. (2024). Recent Advance on Biological Activity and Toxicity of Arecoline in Edible Areca (Betel) Nut: A Review. Foods, 13(x), x. [Link]

- Banerjee, S., Vogel, E., Hinton, D., Sterling, M., & Masterson, D. (2015). An Enantiodivergent Synthesis of Cα-Methyl Nipecotic Acid Analogues From δ-Lactam Derivatives Obtained Through a Highly Stereoselective Cyclization Strategy. Tetrahedron Asymmetry, 26(21-22), 1292-1299.

- MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- ScienceDirect. (n.d.). Recent advances in the synthesis of piperidones and piperidines.

-

PubMed. (2019). Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1. ChemMedChem. [Link]

-

PubMed. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. Mini Reviews in Medicinal Chemistry. [Link]

- MDPI. (n.d.). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study.

-

Wiktionary. (n.d.). N-methylnipecotic acid. Retrieved from [Link]

- PubMed. (n.d.). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor.

- Google Patents. (2017). United States Patent. Retrieved from a valid source providing information on 1-methylpiperidine-3-carboxylic acid.

- ChemicalBook. (n.d.). (3R)-1-methylpiperidine-3-carboxylic acid.

- Semantic Scholar. (2006). Stereodivergent Diversity Oriented Synthesis of Piperidine Alkaloids.

- Google Patents. (n.d.). A kind of preparation method of (S)-nipecotic acid.

- PubMed. (n.d.). Design and synthesis of bridged piperidine and piperazine isosteres.

- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET. Retrieved from a valid source providing safety data for 1-methylpiperidine-3-carboxylic acid.

-

ACS Publications. (2023). Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe. Journal of Medicinal Chemistry. [Link]

- Echemi. (n.d.). (3R,4S)-4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylic acid methyl ester 99%.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Arecoline - Wikipedia [en.wikipedia.org]

- 2. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Aracaidine in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Physicochemical Properties of 1-Methylpiperidine-3-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 1-Methylpiperidine-3-carboxylic acid hydrochloride (CAS RN: 19999-64-5). As a substituted piperidine derivative, this compound holds significant interest within pharmaceutical research and development due to its structural motifs, which are prevalent in numerous biologically active molecules. An understanding of its fundamental characteristics, including solubility, acidity, lipophilicity, and stability, is paramount for its effective application in drug design, formulation development, and quality control. This document synthesizes available data with established analytical methodologies to offer a practical resource for scientists and researchers. We delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Introduction: The Significance of Piperidine Scaffolds in Medicinal Chemistry

The piperidine ring is a ubiquitous structural feature in a vast array of pharmaceuticals and natural products. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug discovery. This compound, a derivative of this important heterocyclic system, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The hydrochloride salt form is often employed to enhance the solubility and stability of the parent compound. A thorough characterization of its physicochemical properties is the foundational step in unlocking its full potential in medicinal chemistry and pharmaceutical sciences.

Core Physicochemical Properties

A precise understanding of the physicochemical parameters of a compound is critical for predicting its behavior in biological systems and during various stages of drug development. The following sections detail the known and predicted properties of this compound.

Chemical Identity and Structure

The chemical structure of this compound is characterized by a piperidine ring N-methylated and substituted with a carboxylic acid group at the 3-position, presented as a hydrochloride salt.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source(s) |

| IUPAC Name | 1-methylpiperidine-3-carboxylic acid;hydrochloride | [1] |

| CAS Number | 19999-64-5 | [2] |

| Molecular Formula | C₇H₁₄ClNO₂ | [1][2] |

| Molecular Weight | 179.64 g/mol | [1][2] |

| Canonical SMILES | CN1CCCC(C1)C(=O)O.Cl | [1] |

| InChIKey | YUNAYYMTACPBTD-UHFFFAOYSA-N | [1] |

| Appearance | Solid (form may vary) | [3] |

| Melting Point | 180 °C | [4] |

Solubility

Solubility is a critical determinant of a drug's bioavailability and formulation feasibility. As a hydrochloride salt of an amine, this compound is expected to exhibit good aqueous solubility.[5] The presence of both a charged amine and a polar carboxylic acid group contributes to its hydrophilic character.

Table 2: Solubility Profile (Experimental Data to be Determined)

| Solvent | Solubility (mg/mL) | Temperature (°C) | Method |

| Water | - | 25 | Shake-Flask |

| Phosphate-Buffered Saline (PBS) pH 7.4 | - | 25 | Shake-Flask |

| Methanol | - | 25 | Shake-Flask |

| Ethanol | - | 25 | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | - | 25 | Shake-Flask |

| n-Octanol | - | 25 | Shake-Flask |

Experimental Protocol: Determination of Aqueous and Organic Solvent Solubility (Shake-Flask Method)

This protocol outlines a standardized approach to determining the equilibrium solubility of this compound, a crucial parameter for drug development. The shake-flask method is a reliable technique for this purpose.[6]

Diagram 2: Shake-Flask Solubility Determination Workflow

Caption: Workflow for determining solubility via the shake-flask method.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent (e.g., water, PBS pH 7.4, methanol, ethanol, DMSO, n-octanol). The excess solid ensures that equilibrium is reached with the dissolved and undissolved compound.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To separate the undissolved solid, either centrifuge the samples at a high speed or filter the supernatant through a chemically inert filter (e.g., 0.22 µm PVDF). This step is critical to avoid artificially high solubility readings.

-

-

Quantification:

-

Carefully withdraw a precise aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Determine the concentration of the dissolved compound by comparing its response to a standard curve.

-

-

Data Reporting:

-

Express the solubility in mg/mL or mol/L.

-

Causality Behind Experimental Choices: The use of an excess of the solid compound is to ensure that the solution becomes saturated, which is the definition of equilibrium solubility. Agitation at a constant temperature is crucial because solubility is temperature-dependent. The 24-48 hour equilibration time is generally sufficient for most compounds to reach a steady state. Filtration or centrifugation is essential to remove any undissolved microparticles that could lead to an overestimation of solubility. HPLC-UV is a common and reliable method for the quantification of organic molecules.

Acidity (pKa)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For 1-Methylpiperidine-3-carboxylic acid, there are two ionizable groups: the carboxylic acid and the tertiary amine of the piperidine ring. The pKa values are critical for predicting the ionization state of the molecule at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets.

Table 3: pKa Values

| Ionizable Group | Predicted/Experimental pKa | Method | Source(s) |

| Carboxylic Acid (-COOH) | ~2-4 (Predicted) | - | General knowledge of carboxylic acids |

| Tertiary Amine (Piperidine N) | 9.7 (Basic pKa of the free base) | Computed |

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa values of ionizable compounds.[7][8]

Diagram 3: Potentiometric pKa Titration Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Instrument Calibration:

-

Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

-

Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1-10 mM).

-

Add a background electrolyte (e.g., KCl to a final concentration of 0.15 M) to maintain a constant ionic strength throughout the titration.

-

-

Titration Procedure:

-

Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

Begin stirring the solution gently.

-

Incrementally add a standardized solution of a strong base (e.g., 0.1 M NaOH) using a calibrated burette.

-

After each addition, allow the pH reading to stabilize and then record the pH and the volume of titrant added.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Calculate the first and second derivatives of the titration curve to accurately determine the equivalence points.

-

The pKa of the carboxylic acid will be the pH at the first half-equivalence point. The pKa of the tertiary amine will be the pH at the second half-equivalence point.

-

Causality Behind Experimental Choices: Potentiometric titration directly measures the change in proton concentration (pH) as a function of added base, allowing for the precise determination of the points of inflection which correspond to the pKa values. Maintaining a constant ionic strength with a background electrolyte like KCl minimizes changes in activity coefficients during the titration, leading to more accurate pKa determination. The use of a standardized titrant is essential for accurate volume-to-mole conversions.

Lipophilicity (LogP/LogD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. LogP refers to the partitioning of the neutral form of a molecule between an immiscible organic phase (typically n-octanol) and an aqueous phase, while LogD accounts for the partitioning of all ionic species at a specific pH.

Table 4: Lipophilicity Data (Experimental Data to be Determined)

| Parameter | Value | pH | Method |

| LogP (calculated) | - | - | Computational |

| LogD (experimental) | - | 7.4 | Shake-Flask |

Experimental Protocol: Determination of LogD by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining LogP and LogD values.[2][9]

Step-by-Step Methodology:

-

Preparation of Phases:

-

Pre-saturate n-octanol with the aqueous buffer (e.g., PBS pH 7.4) and vice-versa by shaking them together for 24 hours and then allowing the phases to separate. This ensures that the two phases are in equilibrium before the experiment.

-

-

Partitioning:

-

Prepare a solution of this compound in the aqueous buffer.

-

Add a known volume of this solution to a known volume of the pre-saturated n-octanol in a separatory funnel or vial.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

-

-

Phase Separation:

-

Allow the two phases to separate completely. Centrifugation can be used to expedite this process and ensure a clean separation.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.

-

Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

-

-

Calculation:

-

Calculate the LogD using the following formula: LogD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

-

Causality Behind Experimental Choices: The use of pre-saturated solvents is crucial to prevent volume changes during the partitioning experiment, which would affect the concentration measurements. n-Octanol is the standard organic phase as it is believed to mimic the lipid bilayers of cell membranes. A pH of 7.4 is chosen for LogD determination as it represents physiological pH.

Stability Profile

Assessing the stability of a drug candidate is a mandatory part of the drug development process. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[10][11]

Table 5: Forced Degradation Conditions and Expected Observations

| Stress Condition | Typical Conditions | Expected Degradation Pathway(s) |

| Acidic Hydrolysis | 0.1 M HCl, 60 °C, 24h | Potential hydrolysis of the carboxylic acid group (if it were an ester), but the free acid is expected to be stable. |

| Basic Hydrolysis | 0.1 M NaOH, 60 °C, 24h | Generally stable, but potential for racemization at the chiral center (if applicable). |

| Oxidation | 3% H₂O₂, RT, 24h | Oxidation of the tertiary amine to an N-oxide. |

| Thermal Degradation | 80 °C (solid-state), 24h | Decarboxylation at elevated temperatures. |

| Photostability | ICH Q1B conditions (UV/Vis light exposure) | Potential for photolytic degradation, though the chromophores in the molecule are not extensive. |

Experimental Protocol: Forced Degradation Study

This protocol is designed in accordance with ICH guidelines to investigate the intrinsic stability of this compound.[1][10]

Diagram 4: Forced Degradation Study Workflow

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. LogP / LogD shake-flask method [protocols.io]

- 3. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 4. romonaolton.weebly.com [romonaolton.weebly.com]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. Aqueous Solubility Assay - Enamine [enamine.net]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. researchgate.net [researchgate.net]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Methylpiperidine-3-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

1-Methylpiperidine-3-carboxylic acid hydrochloride, identified by the CAS Number 19999-64-5 , is a heterocyclic compound of significant interest in the fields of medicinal chemistry and organic synthesis.[1][2] As a derivative of nipecotic acid, it belongs to a class of molecules that are integral to the structure of numerous biologically active compounds and approved pharmaceuticals. Its structural motif, featuring a methylated tertiary amine within a piperidine ring coupled with a carboxylic acid function, provides a versatile scaffold for constructing complex molecular architectures.

This guide offers a comprehensive technical overview of this compound, delving into its chemical properties, synthesis, and applications. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this valuable chemical building block in their scientific endeavors.

Core Physicochemical and Structural Data

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in research and development. The key data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 19999-64-5 | [1][2] |

| Molecular Formula | C₇H₁₄ClNO₂ | |

| Molecular Weight | 179.64 g/mol | [1] |

| IUPAC Name | 1-methylpiperidine-3-carboxylic acid;hydrochloride | [1] |

| Synonyms | N-methylnipecotic acid hydrochloride, 1-Methyl-3-piperidinecarboxylic acid HCl | [1] |

| Form | Solid | |

| Parent Compound | 1-methylpiperidine-3-carboxylic acid (CAS: 5657-70-5) | [1][3] |

Synthesis and Chemical Logic

The synthesis of this compound is typically achieved through a two-step process starting from piperidine-3-carboxylic acid (nipecotic acid). The logic behind this synthetic route is based on well-established and robust chemical transformations.

Step 1: N-Methylation via the Eschweiler-Clarke Reaction

The core of the synthesis lies in the N-methylation of the secondary amine of nipecotic acid. The Eschweiler-Clarke reaction is the method of choice for this transformation due to its high efficiency and operational simplicity. This reaction utilizes a mixture of formic acid and formaldehyde to methylate amines.

-

Causality of Reagent Choice: Formic acid serves as the reducing agent, while formaldehyde provides the methyl group. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by formate. This method is advantageous as it avoids the use of alkyl halides, which can lead to over-alkylation and the formation of quaternary ammonium salts.

Step 2: Formation of the Hydrochloride Salt

Once the free base, 1-methylpiperidine-3-carboxylic acid, is synthesized and isolated, it is converted to its hydrochloride salt. This is a standard procedure in pharmaceutical chemistry for several reasons:

-

Improved Stability and Handling: Hydrochloride salts are generally crystalline solids with higher melting points and better stability compared to their free base counterparts, which can be oily or hygroscopic liquids. This makes them easier to handle, weigh, and store.

-

Enhanced Solubility: The conversion to a salt form often significantly increases the aqueous solubility of the compound, which is a critical property for many biological and chemical applications.

The salt is formed by dissolving the free base in a suitable organic solvent and treating it with a solution of hydrochloric acid (e.g., HCl in diethyl ether or isopropanol). The hydrochloride salt then precipitates from the solution and can be isolated by filtration.

Illustrative Synthetic Workflow

Caption: Generalized synthetic workflow for 1-Methylpiperidine-3-carboxylic acid HCl.

Detailed Experimental Protocol (Analogous Synthesis)

The following protocol is adapted from the documented synthesis of the regioisomeric 1-Methylpiperidine-4-carboxylic acid hydrochloride and serves as a robust starting point for laboratory synthesis.[4]

-

Reaction Setup: In a reaction vessel equipped with a stirrer and condenser, charge piperidine-3-carboxylic acid and purified water.

-

N-Methylation: Heat the mixture to 90-95 °C. To the heated mixture, carefully add formic acid followed by formaldehyde. Maintain the temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove any catalysts if used. Concentrate the filtrate under reduced pressure to reduce the volume.

-

Salt Formation: Adjust the temperature of the concentrated solution to 65-75 °C. Add concentrated hydrochloric acid.

-

Crystallization and Isolation: Add a suitable anti-solvent like acetonitrile at an elevated temperature (≥70 °C) to induce crystallization. Cool the mixture slowly to room temperature and continue stirring for 1-2 hours to maximize precipitation.

-

Final Product: Collect the solid product by filtration, wash with cold acetonitrile, and dry under vacuum at a temperature up to 50 °C.

Applications in Research and Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals. This compound serves as a key intermediate in the synthesis of more complex molecules, leveraging its structural and functional handles for further elaboration.

Role as a Synthetic Intermediate

The true value of this compound lies in its utility as a building block. The carboxylic acid group provides a reactive handle for a variety of chemical transformations, most notably amide bond formation. This allows for the coupling of the 1-methylpiperidine moiety to other fragments, a common strategy in the assembly of drug candidates.

-

Example Application Logic: In the development of inhibitors for various enzymes or receptors, the N-methylpiperidine group can serve as a key pharmacophoric element that interacts with the biological target, for instance, through hydrophobic or ionic interactions. Its conformationally restricted ring system can also help to optimize the binding geometry of the final molecule. Patents in the field of Janus kinase (JAK) inhibitors, for example, often describe the synthesis of complex molecules that incorporate substituted piperidine scaffolds.[5]

Structural Analogy to Bioactive Molecules

The structure of 1-Methylpiperidine-3-carboxylic acid is closely related to arecoline, an alkaloid found in the areca nut.[3] Arecoline is the methyl ester of 1,2,5,6-tetrahydro-1-methyl-nicotinic acid and is known for its cholinergic activity. The synthesis of arecoline and its conversion to hydrohalide salts are well-documented, providing a strong contextual basis for the chemical behavior and potential biological relevance of the fully saturated piperidine ring system of the title compound.[6][7] The study of such analogs is crucial in drug discovery for mapping structure-activity relationships (SAR).

Workflow: Integration into a Drug Discovery Cascade

The following diagram illustrates the logical flow of how this compound is integrated into a typical medicinal chemistry program.

Caption: Application workflow in a medicinal chemistry project.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. It is classified as a combustible solid. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound (CAS: 19999-64-5) is a foundational building block for advanced chemical synthesis. Its straightforward preparation, coupled with the versatile reactivity of its carboxylic acid functional group, makes it an attractive starting material for constructing novel molecules, particularly in the pursuit of new therapeutic agents. While detailed, publicly available analytical data for this specific compound is sparse, its synthesis and applications can be reliably inferred from established chemical principles and the extensive literature on its structural analogs and parent compounds. This guide provides the essential, field-proven insights necessary for its effective and strategic use in a research and development setting.

References

-

Howland-Knox, L. (1950). Process for the preparation of arecoline salts. U.S. Patent 2,529,088. As cited in NCBI Bookshelf. [Link]

-

designer-drug.com. (n.d.). Synthesis of Cocaine analogs from Arecoline. Retrieved from designer-drug.com. [Link]

-

PubChem. (n.d.). 1-methylpiperidine-3-carboxylic Acid. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

- CN103755624A - Synthetic method of piperidine derivative.

Sources

- 1. This compound | C7H14ClNO2 | CID 12514711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 1-methylpiperidine-3-carboxylic Acid | C7H13NO2 | CID 2736937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. CN103755624A - Synthetic method of piperidine derivative - Google Patents [patents.google.com]

- 6. Arecoline - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Synthesis of Cocaine analogs from Arecoline [designer-drug.com]

An In-depth Technical Guide to 1-Methylpiperidine-3-carboxylic acid hydrochloride

This guide provides a comprehensive technical overview of 1-Methylpiperidine-3-carboxylic acid hydrochloride, a key heterocyclic building block in contemporary drug discovery and organic synthesis. Intended for researchers, medicinal chemists, and professionals in pharmaceutical development, this document delves into the molecule's fundamental properties, synthesis, characterization, and applications, grounding all information in established scientific principles and methodologies.

Introduction: The Significance of the N-Methylpiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and basic nitrogen atom allow it to effectively interact with biological targets. The N-methylation of the piperidine ring, as seen in 1-Methylpiperidine-3-carboxylic acid, can significantly alter a molecule's physicochemical properties, including its lipophilicity, basicity, and metabolic stability. These modifications are often crucial for optimizing pharmacokinetic and pharmacodynamic profiles of drug candidates. This compound serves as a versatile precursor for introducing this valuable scaffold into more complex molecules.

Part 1: Physicochemical Properties and Structural Characterization

A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and synthesis.

Molecular Identity and Properties

The key identifiers and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄ClNO₂ | [1][2] |

| Molecular Weight | 179.64 g/mol | [1][2] |

| CAS Number | 19999-64-5 | [1][3] |

| Appearance | Solid | |

| InChI Key | YUNAYYMTACPBTD-UHFFFAOYSA-N | [2] |

| SMILES | CN1CCCC(C1)C(=O)O.Cl | [2] |

| Parent Compound | 1-Methylpiperidine-3-carboxylic acid | [2] |

| Parent MW | 143.18 g/mol | [4][5] |

Structural Elucidation

The structure of this compound is characterized by a piperidine ring with a methyl group attached to the nitrogen atom and a carboxylic acid group at the 3-position. The hydrochloride salt form enhances the compound's stability and aqueous solubility.

Caption: Chemical structure of this compound.

Part 2: Synthesis and Purification

The synthesis of this compound is most efficiently achieved through the N-methylation of piperidine-3-carboxylic acid (nipecotic acid). The Eschweiler-Clarke reaction is a classic and reliable method for this transformation.[6][7][8]

Proposed Synthetic Protocol: Eschweiler-Clarke Methylation

This protocol is based on the well-established Eschweiler-Clarke reaction, adapted from the synthesis of the isomeric 1-Methylpiperidine-4-carboxylic acid hydrochloride.[9]

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of piperidine-3-carboxylic acid (1 equivalent) in water, add an excess of aqueous formaldehyde (approximately 2.2 equivalents).

-

Reagent Addition: Slowly add an excess of formic acid (approximately 2.2 equivalents) to the reaction mixture. The reaction is exothermic and will be accompanied by the evolution of carbon dioxide.[6]

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-100°C and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Acidify the solution with concentrated hydrochloric acid.

-

Isolation: Concentrate the acidic solution under reduced pressure to remove water and excess formic acid. This will yield the crude hydrochloride salt.

-

Purification: The crude product can be purified by recrystallization. A common solvent for this is acetonitrile, which will afford the purified this compound as a crystalline solid.[9]

Causality in Experimental Choices:

-

Eschweiler-Clarke Reaction: This method is chosen for its efficiency and the use of readily available and inexpensive reagents. It is a reductive amination process where formaldehyde provides the methyl group and formic acid acts as the reducing agent.[6][7] A key advantage is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[6]

-

Excess Reagents: The use of excess formaldehyde and formic acid ensures the complete methylation of the secondary amine of nipecotic acid.

-

Acidification with HCl: The addition of hydrochloric acid serves two purposes: it neutralizes any remaining formic acid and converts the product into its more stable and easily isolable hydrochloride salt.

-

Recrystallization: This is a standard and effective method for purifying solid organic compounds, removing any unreacted starting materials or side products.

Part 3: Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the N-methyl group. The protons on the piperidine ring will appear as a series of complex multiplets. The carboxylic acid proton will likely be a broad singlet, and its chemical shift may vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum (typically 170-180 ppm). The N-methyl carbon will have a characteristic chemical shift, and the four unique carbons of the piperidine ring will also be resolved.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carbonyl group of the carboxylic acid, expected around 1700-1730 cm⁻¹.

-

C-H stretching and bending vibrations from the piperidine ring and the N-methyl group.

Part 4: Applications in Research and Development

This compound is a valuable building block in medicinal chemistry and organic synthesis, primarily due to the prevalence of the N-methylpiperidine scaffold in bioactive molecules.

Role in Medicinal Chemistry

Derivatives of piperidine-3-carboxylic acid (nipecotic acid) are of significant interest in neuroscience research. Nipecotic acid itself is a known GABA reuptake inhibitor.[10] The introduction of an N-methyl group and further derivatization of the carboxylic acid can lead to compounds with modified pharmacological profiles.

-

Alzheimer's Disease Research: Piperidine derivatives are key components of many compounds investigated for the treatment of Alzheimer's disease. They are often used as scaffolds in the design of acetylcholinesterase (AChE) inhibitors and muscarinic receptor agonists.[11][12][13] The structural rigidity and basic nitrogen of the piperidine ring are important for binding to the active sites of these targets.

-

Muscarinic Receptor Agonists: The 1-methylpiperidine moiety is a common feature in agonists of muscarinic acetylcholine receptors, which are implicated in learning and memory.[14][15] this compound can serve as a starting material for the synthesis of novel muscarinic agonists.

Utility as a Synthetic Intermediate

The carboxylic acid functionality of this compound provides a reactive handle for a variety of chemical transformations, including:

-

Amide Bond Formation: The carboxylic acid can be readily coupled with amines to form amides, a common linkage in many drug molecules.

-

Esterification: Reaction with alcohols yields the corresponding esters.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, providing another point for further functionalization.

This versatility makes this compound a valuable tool for the construction of complex molecular architectures in the pursuit of new therapeutic agents.

Conclusion

This compound is a foundational building block for the synthesis of a wide range of compounds, particularly those with applications in medicinal chemistry. Its straightforward synthesis, coupled with the versatile reactivity of its carboxylic acid group, ensures its continued importance in the development of novel therapeutics targeting a variety of biological pathways. This guide has provided a detailed overview of its properties, synthesis, and applications to aid researchers in leveraging this valuable molecule in their scientific endeavors.

References

-

Wikipedia. Eschweiler–Clarke reaction. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

-

Papagiouvannis, G., Theodosis-Nobelos, P., & Rekka, E. A. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20), 6984. [Link]

-

The Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. [Link]

-

NROChemistry. Eschweiler-Clarke Reaction. [Link]

-

Podyachev, S. N., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(9), 2338. [Link]

-

PubChem. This compound. [Link]

-

PubMed. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. [Link]

-

Congreve, M., et al. (2017). From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease. eLife, 6, e28109. [Link]

-

YouTube. Eschweiler-Clarke Reaction. (2022-05-07). [Link]

-

ResearchGate. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. [Link]

-

Wang, D., et al. (2018). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Scientific Reports, 8(1), 1-8. [Link]

-

Quick Company. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. [Link]

-

NIST WebBook. 1-Methylpiperidine-3-carboxylic acid ethyl ester. [Link]

-

Oakwood Chemical. This compound. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

PubMed. Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. [Link]

-

ResearchGate. A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES. [Link]

-

PubMed Central. Muscarinic Receptor Agonists and Antagonists. [Link]

-

PubMed Central. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. [Link]

-

PubMed. Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines. [Link]

- Google Patents. US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.

-

NIST WebBook. 1-Methylpiperidine-3-carboxylic acid ethyl ester. [Link]

-

PubChem. 1-methylpiperidine-3-carboxylic Acid. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

SpectraBase. N-Methylpiperidine - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C7H14ClNO2 | CID 12514711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [oakwoodchemical.com]

- 4. 1-methylpiperidine-3-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1-methylpiperidine-3-carboxylic Acid | C7H13NO2 | CID 2736937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 9. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-Methylpiperidine-3-carboxylic acid hydrochloride

This guide provides a comprehensive technical overview of the solubility of 1-Methylpiperidine-3-carboxylic acid hydrochloride, a compound of interest in pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of determining its solubility, offering field-proven insights and detailed experimental protocols.

Introduction: Understanding the Compound

This compound, also known as N-methylnipecotic acid hydrochloride, is a derivative of piperidine.[1] Its chemical structure, featuring a hydrophilic carboxylic acid group and a tertiary amine that forms a hydrochloride salt, suggests a degree of aqueous solubility. The molecular formula is C₇H₁₄ClNO₂, and it has a molecular weight of approximately 179.64 g/mol .[1][2][3][4]

Theoretical Framework for Solubility

The solubility of a compound is a critical physicochemical parameter, especially in drug development, as it influences bioavailability and formulation strategies. For an ionizable compound like this compound, solubility is significantly affected by the pH of the solvent. The parent compound, 1-methylpiperidine-3-carboxylic acid, has a basic pKa of 9.7, indicating that the piperidine nitrogen is protonated at physiological pH.[6]

The hydrochloride salt form is generally employed to enhance the aqueous solubility of basic compounds. However, the "common ion effect" can sometimes lead to a decrease in solubility in acidic environments (e.g., gastric fluid) where there is a high concentration of chloride ions.[7][8] Therefore, a thorough understanding of the pH-solubility profile is essential.

Physicochemical Properties Influencing Solubility

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing and interpreting solubility studies.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO₂ | PubChem[1] |

| Molecular Weight | 179.64 g/mol | PubChem[1] |

| Form | Solid | Sigma-Aldrich[2] |

| Parent Compound Basic pKa | 9.7 | PubChem[6] |

Experimental Determination of Solubility: The Shake-Flask Method

The most reliable and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[9][10] This technique is considered the gold standard for generating accurate solubility data.

Principle

The shake-flask method involves adding an excess amount of the solid compound to a specific volume of a solvent in a sealed container. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, at which point the concentration of the dissolved solute in the supernatant is measured.

Detailed Experimental Protocol

The following protocol outlines the steps for determining the aqueous pH-solubility profile of this compound at a controlled temperature (e.g., 37 ± 1 °C, to mimic physiological conditions).[11]

Materials and Equipment:

-

This compound

-

Calibrated pH meter

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

Volumetric flasks and pipettes

-

Buffer solutions (pH 1.2, 4.5, 6.8, and 7.4 are recommended to cover the physiological pH range)[11]

Procedure:

-

Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions covering the desired pH range. Pharmacopoeial buffer solutions are recommended.[11]

-

Addition of Excess Solid: Add an excess amount of this compound to a known volume of each buffer solution in separate, sealed vials. The excess solid should be visually apparent.

-

Equilibration: Place the vials in a temperature-controlled shaker set to 37 °C. Agitate the samples for a predetermined time (e.g., 24 to 72 hours) to ensure equilibrium is reached.[11][12] It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle. Centrifuge the samples to further separate the solid from the supernatant.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with the appropriate mobile phase or solvent to a concentration within the linear range of the analytical method.

-

Concentration Analysis: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

pH Measurement: Measure the pH of the remaining supernatant in each vial to confirm the final pH of the saturated solution.

-

Data Reporting: Report the solubility in mg/mL for each pH value. The results should be the average of at least three replicate measurements.[11]

The following diagram illustrates the experimental workflow for the shake-flask solubility determination.

Caption: Workflow for Shake-Flask Solubility Determination.

Factors Influencing Solubility Measurement

Several factors can impact the accuracy and reproducibility of solubility measurements:

-

Purity of the Compound: The presence of impurities can affect the measured solubility.

-

Temperature Control: Solubility is temperature-dependent, so precise temperature control is crucial.[12]

-

Equilibration Time: Insufficient equilibration time can lead to an underestimation of solubility.

-

pH of the Medium: For ionizable compounds, pH is a critical determinant of solubility.[13]

-

Solid Phase Separation: Incomplete removal of undissolved solid will result in an overestimation of solubility.

This logical relationship is visualized in the diagram below.

Caption: Key Factors Influencing Solubility Measurement.

Safety and Handling

This compound may be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.

Conclusion

While specific solubility data for this compound is not widely published, this guide provides the necessary theoretical background and a detailed, field-proven experimental protocol for its determination. By following the standardized shake-flask method and carefully controlling experimental variables, researchers can generate reliable and reproducible solubility data. This information is fundamental for advancing the development of any formulation containing this compound.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In ResearchGate. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

PubChem. (n.d.). 1-methylpiperidine-3-carboxylic Acid. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

-

PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link]

-

FIP. (n.d.). FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS. Retrieved from [Link]

-

Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved from [Link]

-

FDA. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility. Retrieved from [Link]

Sources

- 1. This compound | C7H14ClNO2 | CID 12514711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Methyl-piperidine-3-carboxylic acid hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. 1-Methyl-piperidine-3-carboxylic acid hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Buy 1-methylpiperidine-4-carboxylic Acid Hydrochloride | 71985-80-3 [smolecule.com]

- 6. 1-methylpiperidine-3-carboxylic Acid | C7H13NO2 | CID 2736937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmtech.com [pharmtech.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. who.int [who.int]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

Crystal structure of "1-Methylpiperidine-3-carboxylic acid hydrochloride"

An In-Depth Technical Guide to the Crystal Structure Determination of 1-Methylpiperidine-3-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Crystalline Structure in Pharmaceutical Science

This compound is a derivative of piperidine, a common scaffold in many pharmaceutical compounds.[1][2] The precise three-dimensional arrangement of atoms and molecules in its solid state—its crystal structure—is of paramount importance. It dictates critical physicochemical properties such as solubility, stability, hygroscopicity, and bioavailability, all of which are fundamental to drug efficacy and safety. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound implications for a drug's performance, making a thorough understanding of the crystal structure a regulatory and scientific necessity.

This guide will provide a detailed exposition of the methodologies required to determine the crystal structure of this compound, offering insights into the experimental design, data interpretation, and validation processes.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is crucial for designing crystallization experiments and interpreting analytical data.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO₂ | [3][4] |

| Molecular Weight | 179.64 g/mol | [3][4] |

| CAS Number | 19999-64-5 | [4] |

| Parent Compound | 1-methylpiperidine-3-carboxylic acid | [3][5] |

| Form | Solid |

Synthesis and Sample Preparation: The Gateway to High-Quality Crystals

The journey to a crystal structure begins with the synthesis of high-purity material, followed by the meticulous process of growing single crystals suitable for diffraction studies.

Synthesis of this compound

A common synthetic route involves the N-methylation of piperidine-3-carboxylic acid followed by salt formation with hydrochloric acid. A generalized laboratory-scale synthesis is as follows:

-

N-Methylation: Piperidine-3-carboxylic acid is dissolved in a suitable solvent, such as methanol. An excess of a methylating agent, like methyl iodide or dimethyl sulfate, is added. The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Salt Formation: After the N-methylation is complete, the solvent is removed under reduced pressure. The resulting crude 1-methylpiperidine-3-carboxylic acid is then dissolved in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol). A stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent like diethyl ether or isopropanol) is added dropwise with stirring.[6]

-

Purification and Isolation: The precipitated this compound is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials or byproducts, and dried under vacuum. The purity of the final product should be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Cultivation of Single Crystals

Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step.[7] For this compound, several common techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) and left in a loosely covered container to allow the solvent to evaporate slowly over several days or weeks.[7]

-

Vapor Diffusion: A concentrated solution of the compound in a relatively non-volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.

-

Temperature Gradient (Slow Cooling): A saturated solution is prepared at an elevated temperature and then cooled slowly and controllably. This gradual decrease in temperature reduces solubility, leading to crystal growth.[7]

Structural Elucidation by X-ray Diffraction

X-ray diffraction is the definitive method for determining the atomic arrangement within a crystal.[8] Both single-crystal and powder X-ray diffraction provide complementary information.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for crystal structure determination, providing precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions.[9]

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects is selected under a microscope. The crystal is mounted on a goniometer head using a cryo-loop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector.[9][10] A series of diffraction images are collected as the crystal is rotated through a range of angles.[10]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, which provide an initial electron density map. This initial model is refined against the experimental data to obtain the final, accurate crystal structure.[11] The quality of the final structure is assessed by parameters such as the R-factor.

Caption: Workflow for Single-Crystal X-ray Diffraction.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for analyzing polycrystalline (powder) samples. It is particularly useful for phase identification, polymorphism screening, and quality control.[12][13][14] While generally not used for ab initio structure determination of complex organic molecules, it is indispensable for characterizing the bulk material.[13][14]

-

Sample Preparation: A small amount of the finely ground crystalline powder is packed into a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" of the crystalline phase. This can be compared to databases or simulated patterns from SCXRD data to confirm the phase purity of the bulk sample.

Complementary Analytical Techniques for Comprehensive Characterization

To ensure a thorough understanding of the solid-state properties of this compound, a multi-technique approach is recommended.[15]

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal behavior of the crystalline material.[16][17]

-

DSC: Measures the difference in heat flow between the sample and a reference as a function of temperature. It can detect thermal events such as melting, crystallization, and solid-solid phase transitions, providing information on melting point and purity.[17]

-

TGA: Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition pathways.[16]

For this compound, DSC would reveal its melting point, and TGA would indicate the temperature at which it begins to decompose. The presence of multiple thermal events could suggest polymorphism.[18]

Sources

- 1. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C7H14ClNO2 | CID 12514711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 1-methylpiperidine-3-carboxylic Acid | C7H13NO2 | CID 2736937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (3R)-1-methylpiperidine-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]

- 8. researchgate.net [researchgate.net]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. books.rsc.org [books.rsc.org]

- 11. Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PPXRD - Abstract Submission Form [icdd.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. Solving molecular compounds from powder diffraction data: are results always reliable? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 17. mdpi.com [mdpi.com]

- 18. mt.com [mt.com]

A Spectroscopic Guide to 1-Methylpiperidine-3-carboxylic acid hydrochloride: Structure, Characterization, and Analysis

The structural integrity and purity of active pharmaceutical ingredients (APIs) and their intermediates are paramount in drug discovery and development. 1-Methylpiperidine-3-carboxylic acid, also known as N-methylnipecotic acid, is a derivative of nipecotic acid, a known GABA reuptake inhibitor.[1] Its hydrochloride salt form enhances stability and solubility. Accurate spectroscopic analysis is the cornerstone of chemical validation, ensuring the correct molecular structure and the absence of impurities. This guide explains the causality behind experimental choices and provides self-validating protocols for achieving reliable and reproducible results.

Molecular Structure and Conformation

1-Methylpiperidine-3-carboxylic acid hydrochloride is comprised of a saturated six-membered piperidine ring, N-methylated, with a carboxylic acid group at the 3-position. The presence of the hydrochloride salt means the tertiary amine is protonated, forming a piperidinium chloride. This has significant implications for its spectral properties, particularly in NMR.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will show characteristic signals for the piperidine ring protons, the N-methyl group, and the exchangeable protons (acidic COOH and ammonium N-H). The chemical shifts are influenced by the electron-withdrawing effect of the protonated nitrogen and the carboxylic acid group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| COOH | 10.0 - 13.0 | Broad Singlet | - |

| N-H | 9.0 - 11.0 | Broad Singlet | - |

| H2 (axial & eq) | 3.0 - 3.6 | Multiplet | - |

| H6 (axial & eq) | 3.0 - 3.6 | Multiplet | - |

| N-CH₃ | 2.8 - 3.0 | Singlet | - |

| H3 (axial) | 2.5 - 2.9 | Multiplet | - |

| H4 (axial & eq) | 1.8 - 2.2 | Multiplet | - |

| H5 (axial & eq) | 1.6 - 2.0 | Multiplet | - |

Note: Predicted values are based on data from N-methylpiperidine, piperidine-3-carboxylic acid, and general principles of NMR spectroscopy.[3][4][5] Chemical shifts of exchangeable protons (COOH, N-H) are highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The presence of the electron-withdrawing quaternary ammonium and carboxylic acid groups will cause downfield shifts for adjacent carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 170 - 175 |

| C2 | 55 - 60 |

| C6 | 53 - 58 |

| C3 | 40 - 45 |

| N-CH₃ | 40 - 45 |

| C4 | 25 - 30 |

| C5 | 20 - 25 |

Note: Predicted values are based on data from N-methylpiperidine and piperidine derivatives.[6][7][8]

Experimental Protocol for NMR Spectroscopy